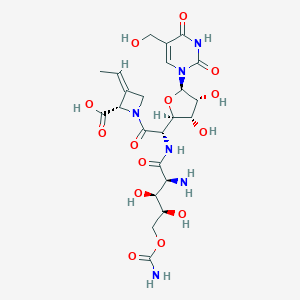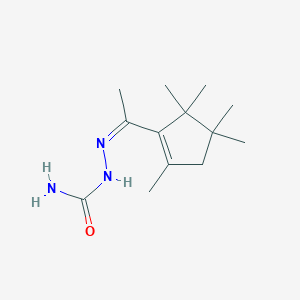
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is also known as MPKC and is a semicarbazone derivative of a cyclic ketone. It has been found to possess various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of MPKC is not fully understood. However, it has been proposed that MPKC induces apoptosis in cancer cells by activating the caspase pathway. MPKC has also been found to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.
Effets Biochimiques Et Physiologiques
MPKC has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and exhibit anti-inflammatory activity. Additionally, MPKC has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPKC in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MPKC exhibits antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using MPKC in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research of MPKC. One direction is the development of new antimicrobial agents based on the structure of MPKC. Another direction is the investigation of the potential use of MPKC as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPKC and its potential use as an anti-tumor agent.
Méthodes De Synthèse
The synthesis of MPKC involves the reaction of 2,4,4,5,5-pentamethylcyclopent-2-enone with semicarbazide hydrochloride in the presence of methanol and sodium methoxide. The reaction yields MPKC as a white crystalline solid with a melting point of 169-171°C. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
MPKC has been found to possess various scientific research applications. It has been investigated for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, MPKC has been found to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. MPKC has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
16983-65-6 |
|---|---|
Nom du produit |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Formule moléculaire |
C13H23N3O |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
[(Z)-1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C13H23N3O/c1-8-7-12(3,4)13(5,6)10(8)9(2)15-16-11(14)17/h7H2,1-6H3,(H3,14,16,17)/b15-9- |
Clé InChI |
HVPVNHCKCYYAEU-DHDCSXOGSA-N |
SMILES isomérique |
CC1=C(C(C(C1)(C)C)(C)C)/C(=N\NC(=O)N)/C |
SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
SMILES canonique |
CC1=C(C(C(C1)(C)C)(C)C)C(=NNC(=O)N)C |
Synonymes |
Methyl(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl) ketone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




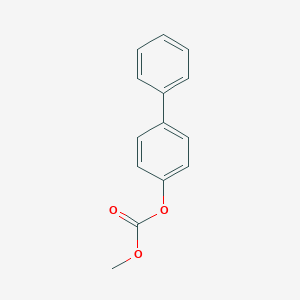
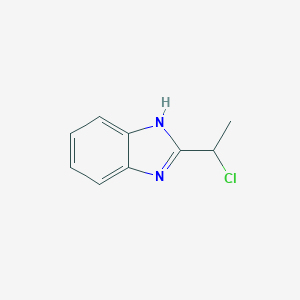
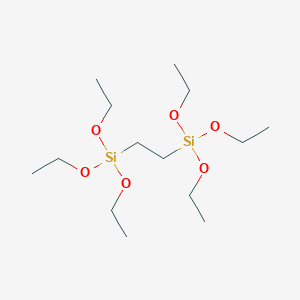
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
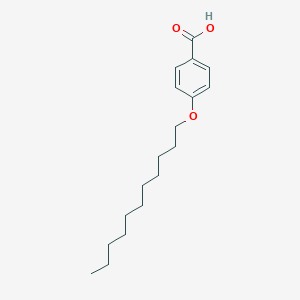
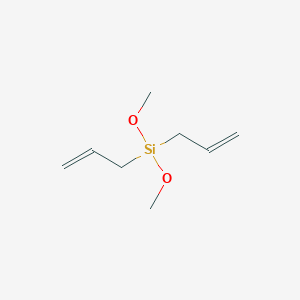
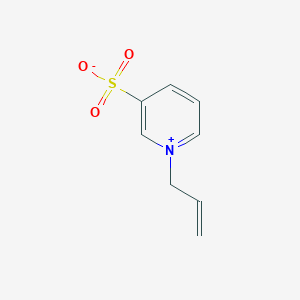
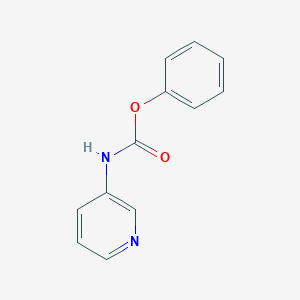
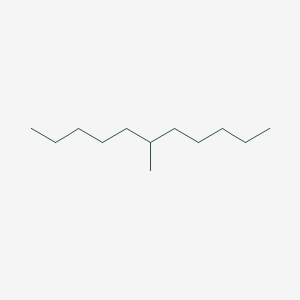
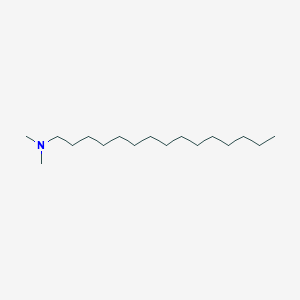
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
